4-Chloro-3-(trifluoromethyl)aniline
Overview
Description
. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract.
Mode of Action
It’s known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with cellular components in these tissues, leading to an inflammatory response.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the nitration of 4-chloro-3-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline . Another method includes the reaction of 4-chloro-3-(trifluoromethyl)benzoyl chloride with ammonia or an amine under suitable conditions .
Industrial Production Methods: In industrial settings, the compound is often produced by the reaction of 4-chloro-3-(trifluoromethyl)benzoyl chloride with ammonia in the presence of a solvent like acetone. The reaction mixture is stirred at room temperature, and anhydrous hydrogen chloride gas is passed through to adjust the pH, leading to the precipitation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro compounds or reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Major Products Formed:
Oxidation: 4-Chloro-3-(trifluoromethyl)nitrobenzene.
Reduction: this compound itself can be reduced to form corresponding amines.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline can be compared with other similar compounds such as:
4-(Trifluoromethyl)aniline: Lacks the chlorine substituent, which affects its reactivity and applications.
3-(Trifluoromethyl)aniline: The position of the trifluoromethyl group changes its chemical properties and reactivity.
4-Chloro-2-(trifluoromethyl)aniline: The position of the trifluoromethyl group affects its chemical behavior and applications.
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPDJZINBYYZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059804 | |
Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-51-4 | |
Record name | 4-Chloro-3-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chloro-3-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(trifluoromethyl)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61405 | |
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Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-α,α,α-trifluoro-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.708 | |
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Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000N5814MR | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-3-(trifluoromethyl)aniline in the synthesis of regorafenib?
A1: this compound serves as a crucial building block in the multi-step synthesis of regorafenib. It participates in two key reactions:
- Amidation: It reacts with phenyl chloroformate to form an intermediate, which subsequently reacts with 4-amino-3-fluorophenol. []
- Alkylation: It undergoes an alkylation reaction with another intermediate derived from 4-amino-3-fluorophenol. []
Q2: Are there alternative synthetic routes for regorafenib that utilize this compound?
A2: Yes, research indicates an alternative pathway for regorafenib synthesis where this compound reacts with propenyl chloroformate to produce (4-chloro-3-trifluoromethylaniline)-propylene acid ester. This intermediate then undergoes a substitution reaction with 4-(4-amino-3-trifluoromethyl-N-methyl pyrrolidine) to yield regorafenib. [] This method emphasizes the adaptability of this compound in different reaction schemes to achieve the desired pharmaceutical product.
Q3: Beyond regorafenib, are there other applications for this compound in chemical synthesis?
A3: Yes, this compound acts as a starting material in the synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-methylphenyl)urea. [] This reaction involves a one-pot method utilizing triphosgen and 4-methylaniline alongside this compound. This example demonstrates the broader utility of this compound in constructing various urea derivatives with potential applications in different fields.
Q4: What analytical techniques are employed to characterize and quantify this compound?
A4: Gas-liquid chromatography, particularly after derivatization into trimethylsilyl derivatives using MSTFA (N-methyl-N-trimethyl-silyl trifluoroacetamide), is a viable method for analyzing this compound. This technique, coupled with a flame-ionization detector, allows for quantitative determination and achieves good resolution from other related compounds. [] This highlights the importance of analytical chemistry in characterizing and ensuring the purity of this compound during synthesis and in final products.
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